molecular formula C6H9N3O2 B8780420 N-carbamoyl-2-cyano-butanamide CAS No. 88866-04-0

N-carbamoyl-2-cyano-butanamide

Cat. No.: B8780420
CAS No.: 88866-04-0
M. Wt: 155.15 g/mol
InChI Key: HZRRQDKNPFKIHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-carbamoyl-2-cyano-butanamide is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

88866-04-0

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

N-carbamoyl-2-cyanobutanamide

InChI

InChI=1S/C6H9N3O2/c1-2-4(3-7)5(10)9-6(8)11/h4H,2H2,1H3,(H3,8,9,10,11)

InChI Key

HZRRQDKNPFKIHD-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)C(=O)NC(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Cyanoacetylurea (38.7 g) was suspended in N,N-dimethylformamide (77.4 ml), and acetaldehyde (18.8 ml), acetic acid (3.43 ml) and ammonium acetate (2.31 g) were added. This suspension was subjected to catalytic hydrogenation in the presence of 10% palladium carbon (0.78 g, 50% wet product) under normal pressure at 30° C. for 5 hours. The catalyst was filtered off. Water (350 ml) was added to the filtrate to allow precipitation of crystals. The crystals were collected by filtration to give crystals of N-(2-cyanobutanoyl)urea (yield 24.2 g). 1H-NMR(270 MHz, DMSO-d6)δ 0.99(3H,t), 1.75-1.95(2H,m), 3.86(1H,t), 7.42(2H,br), 10.50(1H,br)
Quantity
38.7 g
Type
reactant
Reaction Step One
Quantity
18.8 mL
Type
reactant
Reaction Step Two
Quantity
3.43 mL
Type
reactant
Reaction Step Two
Quantity
2.31 g
Type
reactant
Reaction Step Two
Quantity
77.4 mL
Type
solvent
Reaction Step Three
Name
palladium carbon
Quantity
0.78 g
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.